Shishijimicin C
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Overview
Description
Shishijimicin C is a novel antitumor agent isolated from the marine organism Didemnum proliferum. It belongs to the enediyne family of antibiotics, known for their potent cytotoxic properties. This compound exhibits highly potent cytotoxicities, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Shishijimicin C involves several complex steps. The synthesis begins with the preparation of key intermediates, such as tetronic acid, which undergoes ketalization followed by reduction. The asymmetric addition of an anion derived from MEMO-allyl and selective protection leads to further intermediates. Swern oxidation to the aldehyde and oxime formation sets the stage for intramolecular dipolar cycloaddition, leading to the desired product with high diastereocontrol .
Industrial Production Methods
Currently, there are no established industrial production methods for this compound due to its complex structure and the scarcity of its natural source. The synthesis is primarily conducted in research laboratories for experimental and clinical studies .
Chemical Reactions Analysis
Types of Reactions
Shishijimicin C undergoes various chemical reactions, including:
Oxidation: Swern oxidation is used to convert aldehydes to oximes.
Reduction: Reduction of ketones and aldehydes to alcohols.
Substitution: Formation of trisulfides and glycosidation reactions.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
- Ethylene glycol and diisobutylaluminium hydride for reduction.
- Swern oxidation reagents for aldehyde oxidation.
- Lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt for coupling reactions .
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are crucial for the successful synthesis of the final compound .
Scientific Research Applications
Shishijimicin C has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potent cytotoxic effects on cancer cells, making it a valuable tool for cancer research.
Medicine: Potential use in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Although not yet industrially produced, its synthesis methods contribute to advancements in synthetic chemistry
Mechanism of Action
Shishijimicin C exerts its effects by cleaving DNA, leading to cell death. It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups. This reaction is crucial for its cytotoxic activity. The compound targets cancer cells by intercalating into DNA and causing double-strand breaks, ultimately leading to apoptosis .
Comparison with Similar Compounds
Shishijimicin C is similar to other enediyne antibiotics, such as:
Calicheamicin: Known for its potent DNA-cleaving properties and use in ADCs.
Esperamicin: Another enediyne antibiotic with similar cytotoxic effects.
Namenamicin: Shares structural similarities and cytotoxic properties with this compound.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of an alkyne group, which allows for unique chemical reactions and potent cytotoxic effects. Its ability to undergo CuAAc reactions makes it a valuable tool for targeted cancer therapy .
Properties
Molecular Formula |
C45H50N4O12S4 |
---|---|
Molecular Weight |
967.2 g/mol |
IUPAC Name |
methyl N-[(1R,4Z,8S,13E)-8-[(2R,3R,4R,5R,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-6-methyl-5-methylsulfanyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16+/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1 |
InChI Key |
MFKZOPIAQKMURV-DIKVFDHFSA-N |
Isomeric SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |
Canonical SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |
Origin of Product |
United States |
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